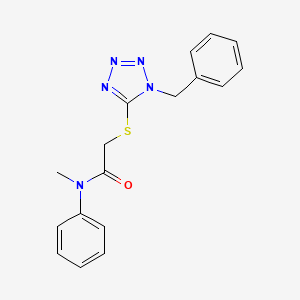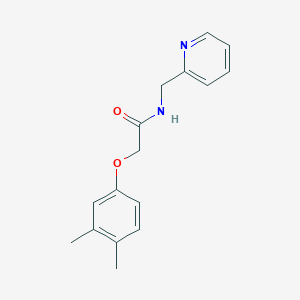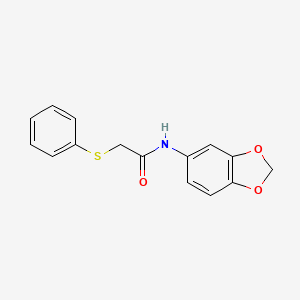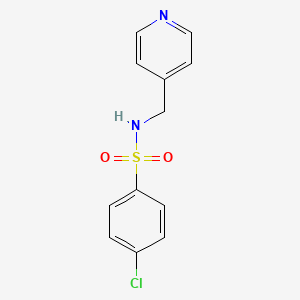
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide typically involves the reaction of 1-benzyltetrazole with a suitable sulfanyl and acetamide derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the purity and yield of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions, are often employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted tetrazole derivatives. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential medicinal properties are explored for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s sulfanyl and acetamide groups can interact with biological macromolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the sulfanyl and acetamide groups.
N-benzyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide: Similar but with a different substitution pattern on the tetrazole ring.
Uniqueness
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-21(15-10-6-3-7-11-15)16(23)13-24-17-18-19-20-22(17)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLUJHAKAYPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-CYCLOPROPANECARBONYL-1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOLE](/img/structure/B5730089.png)



![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)

![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate](/img/structure/B5730135.png)
![4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
